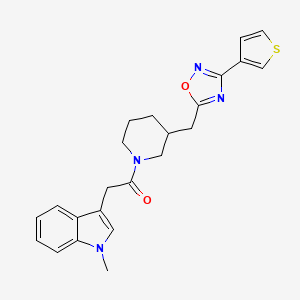
2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis for Anti-Cancer Agents
Research demonstrates the potential of related compounds in synthesizing anti-cancer agents. A study by Mahmoud et al. (2021) utilized a similar structure for the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, showing promising anti-tumor activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Applications
Gopi et al. (2016) explored the synthesis of novel chalcone derivatives with the intent to discover potent antimicrobial and antioxidant agents. These compounds were synthesized via Claisen–Schmidt condensation, revealing significant antimicrobial and antioxidant activities, suggesting their usefulness in developing new therapeutic agents (Gopi et al., 2016).
Synthesis and Characterization for Biological Applications
Another research effort by Govindhan et al. (2017) involved the synthesis and characterization of compounds using click chemistry approaches. This study focused on the thermal stability, cytotoxicity, and potential biological applications of the synthesized compounds, emphasizing the importance of detailed chemical characterization in drug development (Govindhan et al., 2017).
Anticandidal Activity and Cytotoxicity
Kaplancıklı et al. (2014) synthesized tetrazole derivatives to assess their anticandidal activity and cytotoxic effects. The study highlights the potential of such compounds in medicinal chemistry, offering a promising avenue for the development of new antifungal therapies with minimal cytotoxicity (Kaplancıklı et al., 2014).
HIV-1 Replication Inhibitors
Che et al. (2015) designed and synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. This research underscores the potential of chemically synthesized compounds in combating viral infections, with specific derivatives showing promising activity against HIV-1 replication (Che et al., 2015).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-26-14-18(19-6-2-3-7-20(19)26)12-22(28)27-9-4-5-16(13-27)11-21-24-23(25-29-21)17-8-10-30-15-17/h2-3,6-8,10,14-16H,4-5,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNDFEZFBQDHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

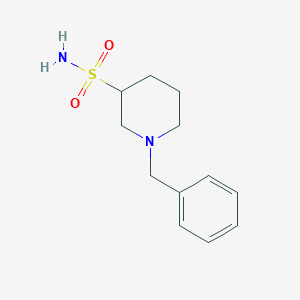
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458417.png)
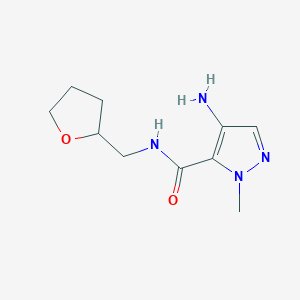
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2458419.png)
![6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2458420.png)
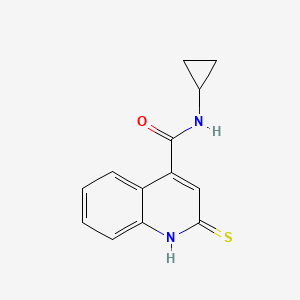
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
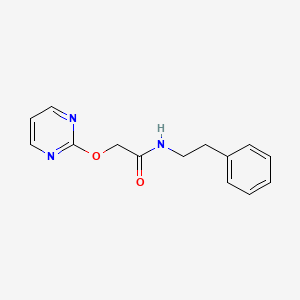
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
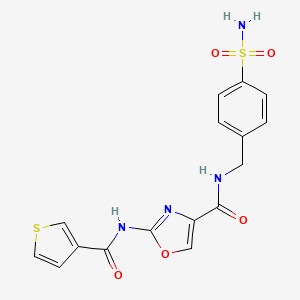
![7-[(4-Fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2458437.png)
![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)
![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)